

# Preclinical Profile of BMS-986104: A Differentiated S1P1 Receptor Modulator

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## Compound of Interest

Compound Name: BMS-986104

Cat. No.: B8757019

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**BMS-986104** is a novel, orally bioavailable small molecule that acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).<sup>[1][2]</sup> Developed by Bristol-Myers Squibb, it represents a second-generation S1P1 modulator designed to offer an improved safety profile compared to the first-in-class drug, fingolimod.<sup>[1][3]</sup> Fingolimod, while effective in treating relapsing-remitting multiple sclerosis, is associated with dose-dependent bradycardia upon initiation of therapy.<sup>[1][2]</sup> **BMS-986104** was engineered to be a biased agonist, demonstrating partial agonism in receptor internalization, which is thought to contribute to its differentiated safety profile, particularly concerning cardiovascular and pulmonary effects.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the preclinical studies of **BMS-986104**, detailing its in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

## Data Presentation

### In Vitro Pharmacology of BMS-986104 Phosphate

**BMS-986104** is a prodrug that is phosphorylated in vivo to its active metabolite, **BMS-986104-P**. The following table summarizes the in vitro activity of **BMS-986104-P** in various functional assays. While specific EC<sub>50</sub>/IC<sub>50</sub> values from the primary publication are not publicly available, the compound has been reported to be highly potent.

Assay Type	Receptor Target	Cell Line/System	Potency/Efficacy	Reference
GTPyS Binding Assay	Human S1P1	Recombinant cell membranes	Highly potent agonist. This assay measures the initial step of G-protein activation following receptor binding.	Based on qualitative descriptions in preclinical publications.[4]
cAMP Inhibition Assay	Human S1P1	CHO cells	Highly potent in inhibiting forskolin-stimulated cAMP accumulation, indicating robust G $\alpha$ i signaling. BMS-986104 displayed significant bias for cAMP over ERK1/2 and internalization.[4]	Based on qualitative descriptions in preclinical publications.[4]
ERK Phosphorylation Assay	Human S1P1	CHO cells	Potent agonist. This assay measures downstream signaling through the MAPK/ERK pathway.	Based on qualitative descriptions in preclinical publications.[4]
Receptor Internalization Assay	Human S1P1	CHO cells	Partial agonist. This biased agonism, leading to less receptor internalization	Based on qualitative descriptions in preclinical publications.[4]

compared to full agonists, is a key differentiating feature of BMS-986104.[\[4\]](#)

## In Vivo Efficacy of BMS-986104

**BMS-986104** has demonstrated efficacy in rodent models of autoimmune diseases. The following tables summarize the key findings. Quantitative data from the primary publication are not fully available; therefore, the results are presented with qualitative descriptions based on the available literature.

### T-Cell Transfer Colitis Model in Mice

Treatment Group	Dose (mg/kg, p.o.)	Key Findings
Vehicle	-	Progressive weight loss and significant shortening of the colon.
BMS-986104	Not Specified	Dose-dependent inhibition of body weight loss and prevention of colon shortening, demonstrating efficacy equivalent to fingolimod in this model. <a href="#">[1]</a> <a href="#">[2]</a>

### Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice

Treatment Group	Dose (mg/kg, p.o.)	Key Findings
Vehicle	-	Development of characteristic clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis.
BMS-986104	Not Specified	Comparable efficacy to fingolimod in reducing the clinical severity of EAE.[4] The compound has also been noted for its potential remyelinating effects in a three-dimensional brain cell culture assay, which is relevant to the pathology of multiple sclerosis.[4]

## Preclinical Pharmacokinetics of BMS-986104

Pharmacokinetic properties of **BMS-986104** have been evaluated in preclinical species.

Species	Route of Administration	Key Parameters (Units)
Rat	Oral (p.o.)	Tmax: Not Specified Cmax: Not Specified Bioavailability: Not Specified BMS-986104 functions as a prodrug and is converted to the active phosphate metabolite, BMS-986104-P, in vivo.[4]
Mouse	Oral (p.o.)	Tmax: Not Specified Cmax: Not Specified Bioavailability: Not Specified The compound has been shown to be orally bioavailable in mice.

# Experimental Protocols

## In Vitro Assays

### GTPyS Binding Assay

- Objective: To determine the agonist activity of **BMS-986104-P** at the S1P1 receptor by measuring the binding of [35S]GTPyS to G-proteins upon receptor activation.
- Methodology:
  - Membranes from cells recombinantly expressing human S1P1 are prepared.
  - Membranes are incubated with varying concentrations of **BMS-986104-P** in the presence of GDP and [35S]GTPyS.
  - The reaction is allowed to proceed at 30°C for a defined period.
  - The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.
  - The amount of [35S]GTPyS bound to the membranes is quantified using a scintillation counter.
  - Data are analyzed to determine the EC50 value.

### Receptor Internalization Assay

- Objective: To quantify the extent of S1P1 receptor internalization induced by **BMS-986104-P**.
- Methodology:
  - CHO cells stably expressing a tagged human S1P1 receptor (e.g., FLAG or HA tag) are used.
  - Cells are treated with varying concentrations of **BMS-986104-P** for a specific duration at 37°C.

- The amount of receptor remaining on the cell surface is quantified using an antibody-based detection method (e.g., ELISA or flow cytometry) targeting the extracellular tag.
- The percentage of receptor internalization is calculated relative to untreated cells.
- Data are analyzed to determine the EC50 and the maximal extent of internalization.

## In Vivo Models

### T-Cell Transfer Model of Colitis

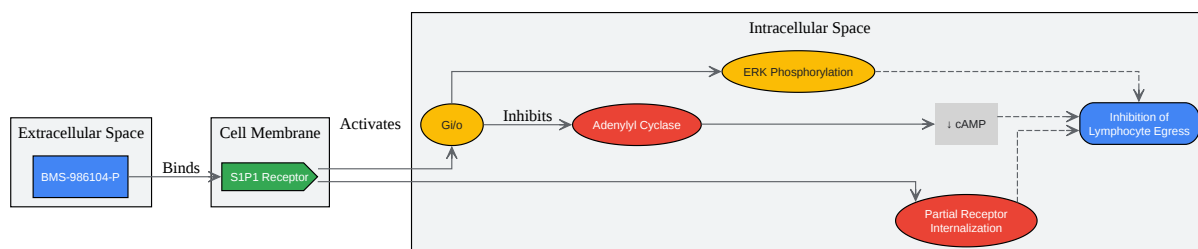
- Objective: To evaluate the efficacy of **BMS-986104** in a T-cell-mediated model of inflammatory bowel disease.
- Methodology:
  - A naive CD4<sup>+</sup> T cell population (CD4<sup>+</sup>CD45RB<sup>high</sup>) is isolated from the spleens of donor mice.
  - These naive T cells are adoptively transferred into immunodeficient recipient mice (e.g., SCID or Rag1<sup>-/-</sup>).
  - The recipient mice develop colitis over several weeks, characterized by weight loss, diarrhea, and colonic inflammation.
  - **BMS-986104** or vehicle is administered orally to the mice, typically starting before or at the onset of clinical signs.
  - Body weight is monitored regularly.
  - At the end of the study, the colons are excised, and their length and weight are measured. Histopathological analysis is performed to assess the degree of inflammation.

### Experimental Autoimmune Encephalomyelitis (EAE)

- Objective: To assess the therapeutic potential of **BMS-986104** in a widely used animal model of multiple sclerosis.

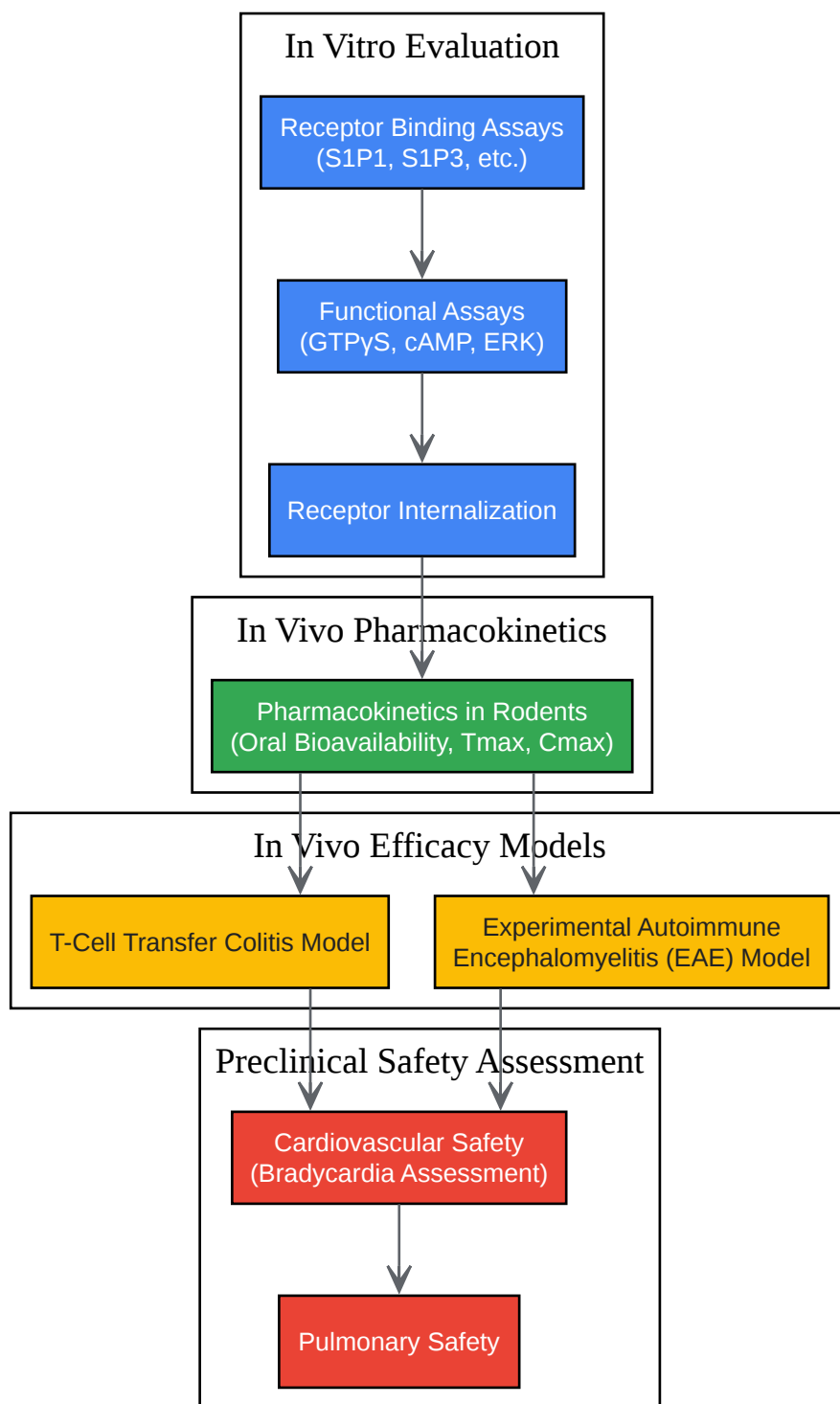
- Methodology:
  - EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).
  - Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
  - Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
  - **BMS-986104** or vehicle is administered orally, either prophylactically (before disease onset) or therapeutically (after disease onset).
  - The primary endpoint is the clinical score. Secondary endpoints can include body weight changes and histological analysis of the spinal cord to assess inflammation and demyelination.

## Mandatory Visualization



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Caption: S1P1 Receptor Signaling Pathway of **BMS-986104-P**.



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Caption: Preclinical Evaluation Workflow for **BMS-986104**.



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